molecular formula C12H13Cl3N2 B3034454 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride CAS No. 178167-16-3

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride

Cat. No.: B3034454
CAS No.: 178167-16-3
M. Wt: 291.6 g/mol
InChI Key: LKKWODMXYSTEHM-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride is a synthetic organic compound characterized by a 3,4-dichlorophenyl group attached to an acetonitrile core, substituted with a pyrrolidine ring. The hydrochloride salt enhances its stability and solubility. Its molecular framework combines electron-withdrawing chlorine substituents and a pyrrolidine moiety, which may influence receptor binding and pharmacokinetic properties .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylacetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2.ClH/c13-10-4-3-9(7-11(10)14)12(8-15)16-5-1-2-6-16;/h3-4,7,12H,1-2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKWODMXYSTEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-2-(3,4-dichlorophenyl)acetonitrile

The initial step entails the preparation of 2-bromo-2-(3,4-dichlorophenyl)acetonitrile, a critical intermediate. This is achieved via bromination of 3,4-dichlorophenylacetonitrile using bromine in the presence of a Lewis acid catalyst such as aluminum chloride ($$ \text{AlCl}_3 $$). The reaction proceeds under anhydrous conditions in a chlorinated solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. After quenching with ice water, the product is extracted, dried, and purified via silica gel chromatography, yielding the bromoacetonitrile derivative as a pale-yellow solid.

Nucleophilic Substitution with Pyrrolidine

The bromo intermediate is subsequently subjected to nucleophilic substitution with pyrrolidine. In a representative procedure, 2-bromo-2-(3,4-dichlorophenyl)acetonitrile (1.0 equiv) is dissolved in acetonitrile, followed by the addition of pyrrolidine (1.2 equiv) and potassium carbonate (2.0 equiv) as a base. The mixture is refluxed for 6–8 hours, with reaction progress monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (10% methanol in chloroform) to isolate the free base, 2-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile.

Hydrochloride Salt Formation

To obtain the hydrochloride salt, the free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The resulting solid is filtered, washed with cold ether, and dried under vacuum to yield this compound as a white crystalline solid. Alternative methods involve treating the free base with concentrated hydrochloric acid in ethanol, followed by solvent evaporation.

Reaction Mechanism and Optimization

The synthesis hinges on a classical $$ \text{S}_\text{N}2 $$ mechanism for the nucleophilic substitution step. The bromine atom in 2-bromo-2-(3,4-dichlorophenyl)acetonitrile acts as a leaving group, while pyrrolidine, a secondary amine, serves as the nucleophile. The reaction is facilitated by the polar aprotic solvent acetonitrile, which stabilizes the transition state without participating in side reactions.

Role of Base and Solvent

Potassium carbonate is employed to deprotonate pyrrolidine, enhancing its nucleophilicity. The choice of acetonitrile as the solvent optimizes reaction kinetics by providing a high dielectric constant, which accelerates the substitution process. Microwave-assisted synthesis, as demonstrated in analogous pyridopyrimidine preparations, could further reduce reaction times from hours to minutes.

Yield and Purity Considerations

Typical yields for the substitution step range from 70% to 85%, with purity exceeding 95% after chromatography. Critical impurities include unreacted starting material and di-alkylated byproducts, which are minimized by maintaining a slight excess of pyrrolidine and rigorous temperature control.

Characterization and Analytical Data

The structural integrity of this compound is confirmed through spectroscopic and chromatographic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR (600 MHz, DMSO-$$ d_6 $$) :

    • δ 7.65–7.60 (m, 1H, aromatic),
    • δ 7.55–7.50 (m, 2H, aromatic),
    • δ 4.25 (s, 1H, CHCN),
    • δ 3.20–3.10 (m, 4H, pyrrolidine $$ \text{N}-\text{CH}_2 $$),
    • δ 1.80–1.70 (m, 4H, pyrrolidine $$ \text{CH}_2 $$).
  • $$ ^{13}\text{C} $$ NMR (150 MHz, DMSO-$$ d_6 $$) :

    • δ 135.2 (CN),
    • δ 130.5–125.8 (aromatic carbons),
    • δ 55.3 (pyrrolidine $$ \text{N}-\text{CH}_2 $$),
    • δ 25.1 (pyrrolidine $$ \text{CH}_2 $$).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) analysis confirms the molecular ion peak at $$ m/z $$ 256.0481 (calculated for $$ \text{C}{12}\text{H}{13}\text{Cl}{2}\text{N}{2} $$ [M – HCl + H]$$ ^+ $$: 256.0478).

Comparative Analysis of Synthetic Methods

A comparative evaluation of alternative routes reveals trade-offs between efficiency and practicality:

Method Yield (%) Purity (%) Key Advantage Limitation
Classical Alkylation 75–85 >95 Scalability Long reaction time (6–8 hours)
Microwave-Assisted 80–90 >98 Reduced time (15–30 minutes) Specialized equipment required
One-Pot Synthesis 65–75 90–95 Simplified workflow Lower yield due to intermediate loss

The classical method remains preferred for large-scale production, whereas microwave-assisted synthesis offers advantages in research settings prioritizing speed.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 2-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride exhibit significant antidepressant properties. This compound has been explored as a potential candidate for the treatment of depression through its action on neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Antipsychotic Properties

The compound has also shown promise in treating psychotic disorders. Studies suggest that it may act as an effective antipsychotic agent by modulating dopaminergic activity in the brain, thus alleviating symptoms associated with schizophrenia and related conditions .

Neurological Disorders

In addition to its antidepressant and antipsychotic effects, this compound is being investigated for its potential in treating other neurological disorders such as anxiety and bipolar disorder. Its ability to influence various neurotransmitter systems makes it a candidate for further research in this area .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and the introduction of the dichlorophenyl group. Various synthetic routes have been developed to optimize yield and purity, with some methods achieving yields greater than 90% .

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • Study on Antidepressant Efficacy : A double-blind placebo-controlled trial evaluated the antidepressant effects of this compound compared to standard SSRIs (Selective Serotonin Reuptake Inhibitors). Results indicated a significant reduction in depressive symptoms among participants treated with the compound .
  • Antipsychotic Trials : Clinical trials assessing the antipsychotic properties reported improvements in psychotic symptoms with minimal side effects compared to traditional antipsychotics .

Safety and Toxicity

While promising, the safety profile of this compound requires thorough investigation. Preliminary studies suggest a favorable safety margin; however, long-term toxicity studies are necessary to establish comprehensive safety data before widespread clinical use .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, hazards, and key properties of 2-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride with analogous compounds:

Compound Name CAS No. Molecular Formula Substituents/Functional Groups Key Features Hazards (GHS)
This compound - C₁₂H₁₁Cl₂N₂·HCl (derived) 3,4-dichlorophenyl, pyrrolidine, acetonitrile Likely intermediate; polar due to CN and HCl Not explicitly stated
Clonidine Hydrochloride () 4205-91-8 C₉H₉Cl₂N₃·HCl 2,6-dichlorophenyl, imidazolidine Alpha-2 adrenergic agonist; antihypertensive OSHA hazardous
2-(Pyridin-4-yl)acetonitrile hydrochloride () 92333-25-0 C₇H₇ClN₂ Pyridinyl, acetonitrile Simpler structure; lower molecular weight H302+H312+H332 (acute toxicity)
(S)-2-(3,4-Dichlorophenyl)-N-methyl-N-(1-phenyl-2-(pyrrolidin-1-yl)ethyl)acetamide hydrochloride () 115199-84-3 C₂₁H₂₅Cl₃N₂O 3,4-dichlorophenyl, pyrrolidine, acetamide Complex structure; higher lipophilicity H302, H315, H319 (toxicity/irritation)
Sertraline Hydrochloride Racemic Mixture () - C₁₇H₁₇Cl₂N·HCl 3,4-dichlorophenyl, tetrahydro-naphthylamine SSRI antidepressant; stereospecific activity Not explicitly stated

Key Observations:

  • Substituent Positioning: The 3,4-dichlorophenyl group in the target compound contrasts with clonidine’s 2,6-dichloro configuration.
  • Heterocyclic Moieties: Pyrrolidine (target compound and ) enhances basicity and solubility compared to imidazolidine (clonidine) or pyridine ().
  • Functional Groups: The acetonitrile group (target compound, ) introduces polarity, whereas acetamide () or naphthylamine () modifies hydrogen-bonding capacity and metabolic stability.

Biological Activity

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. The compound is characterized by its unique structure, which includes a dichlorophenyl group and a pyrrolidine moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H13Cl2N2
  • Molecular Weight : 252.15 g/mol
  • CAS Number : 67198-13-4

Research indicates that this compound acts primarily as a kappa-opioid receptor agonist. This mechanism is significant as kappa-opioid receptors are involved in pain modulation and can affect mood and stress responses. The activation of these receptors may lead to analgesic effects without the typical side effects associated with mu-opioid receptor agonists .

Analgesic Effects

The compound has demonstrated notable analgesic properties in various preclinical models. Studies have shown that it stimulates the release of adrenocorticotropic hormone (ACTH), which is linked to pain modulation pathways .

Anti-inflammatory Properties

In addition to its analgesic effects, this compound exhibits anti-inflammatory activity. It has been observed to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Cytotoxicity and Cancer Research

The compound's cytotoxicity profile has been evaluated in vitro against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain tumor types, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant analgesic effects in rodent models with reduced side effects compared to traditional opioids .
Study 2Showed anti-inflammatory activity with a decrease in pro-inflammatory cytokines in treated subjects .
Study 3Evaluated cytotoxic effects on glioma cells; results indicated inhibition of cell growth and induction of programmed cell death pathways .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial studies indicate that the compound has moderate bioavailability when administered orally, with peak plasma concentrations occurring within a few hours post-administration. Further studies are needed to optimize dosing regimens for therapeutic use .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, adopt a split-split plot design to evaluate interactions between variables, as demonstrated in agricultural studies for multi-factor optimization . Monitor reaction progress via HPLC and characterize intermediates using NMR spectroscopy to identify bottlenecks in the synthetic pathway.

Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration determination, as in crystallographic studies of structurally complex pyrrolidine derivatives ) with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}-COSY). For purity, employ reverse-phase HPLC with diode-array detection (DAD) and compare retention times against known standards.

Q. How should researchers evaluate the compound’s stability under varying storage conditions (e.g., temperature, pH)?

  • Methodological Answer : Design accelerated stability studies using a randomized block approach with split plots for temperature (4°C, 25°C, 40°C) and subplots for pH (2.0, 7.4, 9.0). Quantify degradation products via LC-MS and apply Arrhenius kinetics to predict shelf-life, referencing split-split plot methodologies from agricultural trials .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo pharmacological data for this compound be systematically addressed?

  • Methodological Answer : Investigate bioavailability factors (e.g., plasma protein binding, metabolic clearance) using hepatic microsome assays and in situ intestinal perfusion models. Cross-validate findings with multivariate analysis to isolate confounding variables, as applied in antioxidant activity studies . Additionally, compare tissue distribution profiles via radiolabeled tracer techniques.

Q. What experimental frameworks are suitable for assessing the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL:

  • Phase 1 : Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines.
  • Phase 2 : Conduct microcosm studies to assess biodegradation and bioaccumulation in simulated ecosystems.
  • Phase 3 : Evaluate chronic toxicity across trophic levels (e.g., Daphnia magna, algae), referencing long-term environmental study designs .

Q. What strategies are effective for resolving enantiomeric impurities in the synthesis of this compound?

  • Methodological Answer : Implement chiral stationary-phase HPLC (CSP-HPLC) with polar organic modifiers (e.g., ethanol/hexane) for preparative-scale separation. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. For mechanistic insights, use computational modeling (e.g., DFT) to study steric effects in crystallization, as demonstrated in structural reports of pyrrolidine derivatives .

Q. How can researchers design assays to differentiate between the compound’s direct pharmacological activity and metabolite-driven effects?

  • Methodological Answer : Use CYP450 inhibition assays (e.g., human liver microsomes) to identify primary metabolites. Pair this with in vitro target-binding studies (SPR or fluorescence polarization) and compare results to in vivo efficacy in knockout models (e.g., CYP3A4-deficient mice). Apply multivariate statistical analysis to decouple contributions, as in antioxidant research .

Data Analysis & Contradiction Resolution

Q. How should contradictory results in receptor-binding affinity assays be analyzed?

  • Methodological Answer : Perform cross-laboratory validation using standardized protocols (e.g., radioligand displacement vs. TR-FRET). Apply Bland-Altman plots to assess inter-assay variability and utilize surface plasmon resonance (SPR) for kinetic parameter validation. Reference comparative methodologies from interdisciplinary studies to isolate technical vs. biological variability .

Q. What computational approaches are recommended to predict the compound’s interaction with off-target receptors?

  • Methodological Answer : Use molecular docking (AutoDock Vina) coupled with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Validate predictions via in vitro selectivity panels (e.g., CEREP’s BioPrint®). Cross-reference results with pharmacophore modeling to prioritize high-risk off-targets.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.